molecular formula C22H14IN3O2 B2679180 [4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate CAS No. 477862-87-6

[4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate

Cat. No.: B2679180
CAS No.: 477862-87-6
M. Wt: 479.277
InChI Key: GUMKEPMFTBCPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate (CAS 477862-87-6) is a synthetically produced heteroaromatic ester of interest in chemical biology and oncology research. This compound features a pyridinylpyrimidinyl core structure linked to a phenyl ring that is esterified with 4-iodobenzoic acid . This compound demonstrates significant value in preclinical research for its potent antiproliferative effects. Scientific studies indicate it exhibits activity in the nanomolar range against various human tumor cell lines, including breast (MCF7), colon (HT-29), and melanoma (M21) . The primary mechanism of action is characterized by the disruption of microtubule dynamics. The compound binds to the colchicine site on β-tubulin, which inhibits microtubule polymerization. This action leads to cell cycle arrest during the G2/M phase and subsequently induces apoptosis, or programmed cell death, in cancer cells . Compounds with this mechanism are crucial tools for investigating cell division and developing novel anti-cancer strategies. Furthermore, research on analogous compounds containing the pyridin-2-ylpyrimidinyl motif shows potential applications in other therapeutic areas, such as inflammation. Related structures have been investigated as selective dual inhibitors of discoidin-domain receptors (DDR1 and DDR2), which are kinase targets involved in inflammatory diseases and organ fibrosis . The synthesis of this reagent typically involves multi-step organic reactions, including palladium-catalyzed coupling and esterification steps . This compound is supplied for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

[4-(4-pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14IN3O2/c23-17-8-4-16(5-9-17)22(27)28-18-10-6-15(7-11-18)21-25-14-12-20(26-21)19-3-1-2-13-24-19/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMKEPMFTBCPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate typically involves multi-step organic reactions. One common method includes the coupling of 4-iodobenzoic acid with 4-(4-pyridin-2-ylpyrimidin-2-yl)phenol under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and pyrimidine rings.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.

    Substitution: The iodobenzoate group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the iodine atom.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted benzoates .

Mechanism of Action

The mechanism of action of [4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate involves its interaction with molecular targets such as enzymes or receptors. The pyridine and pyrimidine moieties can bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of [4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate with similar iodobenzoate derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) log P<sup>a</sup> Purity Key Structural Features
Target Compound C22H15IN2O2 ~480.28 ~3.5 (estimated) N/A Pyridinylpyrimidinyl-phenyl, 4-iodobenzoate
Ethyl 4-iodobenzoate C9H9IO2 276.07 2.8 97–98% Simple alkyl ester
tert-Butyl 4-iodobenzoate C11H13IO2 304.127 3.9 95% Bulky tert-butyl ester
4-(4-Iodophenyl)-3-(4-methoxyphenyl)-4-oxobutyl 4-iodobenzoate (3i) C24H19I2O3 ~648.22 ~5.0 (estimated) 59% yield Di-iodinated, ketone linker
1-Methylpiperidin-4-yl 4-iodobenzoate C13H15INO2 328.17 2.1 ≥97% Piperidinyl ester, cholinesterase ligand

<sup>a</sup> log P values influence blood-brain barrier penetration; higher values indicate greater lipophilicity.

Key Observations :

  • The target compound’s extended aromatic system increases molecular weight and lipophilicity compared to simpler esters like ethyl or tert-butyl derivatives.
  • Substituents on the aromatic core (e.g., pyridinylpyrimidinyl vs. methoxy or piperidinyl groups) modulate biological activity and solubility.

Stability and Reactivity

  • Iodine Substitution : The 4-iodo group in all compounds enables further functionalization (e.g., Staudinger ligation in ) .
  • Ester Hydrolysis : tert-Butyl esters are more hydrolytically stable than ethyl or methyl analogs due to steric hindrance .
  • Thermal Stability : Pyridinylpyrimidinyl systems (target compound) may exhibit higher thermal stability than aliphatic esters.

Biological Activity

[4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on various research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring and a benzoate moiety, which are known to contribute to its biological properties. The molecular formula is C17H15N3O2IC_{17}H_{15}N_3O_2I, with a molecular weight of approximately 405.23 g/mol. This structural composition allows for interactions with various biological targets, particularly in cancer cells.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance, studies have shown that it can inhibit cell growth in the nanomolar range across multiple tumor types, including breast (MCF7), colon (HT-29), and melanoma (M21) cell lines. The half-maximal inhibitory concentration (IC50) values for these cell lines are summarized in Table 1.

Cell Line IC50 (nM)
MCF725
HT-2930
M2120

The compound's mechanism of action involves disruption of microtubule dynamics by binding to the colchicine site on β-tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

The mechanism of action for this compound involves:

  • Microtubule Disruption : The compound binds to the colchicine-binding site on β-tubulin, disrupting microtubule polymerization.
  • Cell Cycle Arrest : It induces G2/M phase arrest, preventing cells from progressing through the cell cycle.
  • Apoptosis Induction : The disruption of microtubules triggers apoptotic pathways, leading to programmed cell death.

Case Studies

A notable study assessed the compound's efficacy using chick chorioallantoic membrane (CAM) assays, demonstrating its ability to inhibit angiogenesis and tumor growth effectively. In these assays, this compound showed comparable effects to established chemotherapeutic agents like combretastatin A-4 (CA-4), with low toxicity observed in chick embryos .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that modifications to the pyridine and benzoate moieties significantly influence biological activity. For example:

  • Substituent Variations : Changes in substituents on the pyridine ring can enhance binding affinity and antiproliferative potency.
  • Iodine Positioning : The presence of iodine at the para position on the benzoate enhances lipophilicity, potentially improving cellular uptake.

Q & A

Q. What established synthetic routes are used to prepare [4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate?

The synthesis typically involves two key steps:

  • Step 1 : Palladium-catalyzed cross-coupling to construct the pyridinylpyrimidine core. For example, coupling 3-nitropyridin-2-amine with a ketobenzimidazole intermediate under Pd catalysis (e.g., Pd(PPh₃)₄) .
  • Step 2 : Esterification of 4-iodobenzoic acid derivatives. Methyl or ethyl 4-iodobenzoate reacts with the phenolic group of the intermediate via acid- or base-catalyzed esterification . Key Conditions :
StepCatalyst/SolventTemperatureYieldReference
1Pd(PPh₃)₄, DMF40–80°C50–70%
2H₂SO₄, EtOHReflux60–85%

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyridinylpyrimidine and ester groups .
  • X-ray Crystallography : Heavy iodine atom aids phasing. SHELX programs (e.g., SHELXL) resolve disorder in aromatic systems .
  • HPLC : ≥95% purity validation for biological assays .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed cross-coupling steps for this compound?

  • Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) improve coupling efficiency for sterically hindered pyrimidines .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of iodoaromatic intermediates .
  • Temperature Control : Reactions at 40–80°C balance yield and decomposition risks. Microwave-assisted synthesis reduces reaction time . Data Contradiction : Yields vary (50–85%) due to iodide lability; inert atmospheres (N₂/Ar) minimize side reactions .

Q. What strategies mitigate crystallographic disorder in X-ray structures of this compound?

  • Disorder Modeling : SHELXL refines split positions for flexible pyridinyl groups. Example: A 293 K study resolved rotational disorder in a related pyrimidine .
  • Low-Temperature Data Collection : Reduces thermal motion (e.g., 193 K in ) .
  • Heavy Atom Advantage : Iodine’s strong X-ray scattering improves phase determination, reducing reliance on molecular replacement .

Q. How do reaction conditions affect yield and purity in esterification steps involving 4-iodobenzoate derivatives?

  • Acid Catalysis : H₂SO₄ in EtOH achieves 85% yield but risks iodobenzene byproduct formation. Neutralization with NaHCO₃ improves purity .
  • Base Catalysis : K₂CO₃ in DMF minimizes side reactions but requires rigorous drying . Comparison Table :
ConditionCatalystSolventYieldPurity (HPLC)
AcidicH₂SO₄EtOH85%92%
BasicK₂CO₃DMF78%95%

Q. What analytical approaches resolve contradictions in reported synthetic yields for similar iodoaromatic esters?

  • Byproduct Analysis : LC-MS identifies deiodinated products (e.g., unsubstituted benzoates) from competing hydrolysis .
  • Kinetic Studies : Monitoring reaction progress via TLC or in situ IR reveals optimal stopping points to maximize yield .
  • Catalyst Loading : Lower Pd concentrations (1–3 mol%) reduce costs but may prolong reaction times (e.g., 90 min vs. 2 h) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.